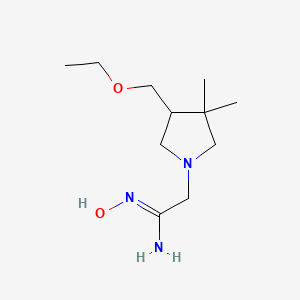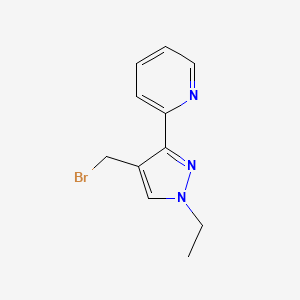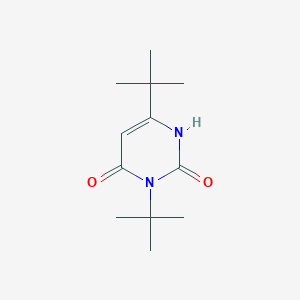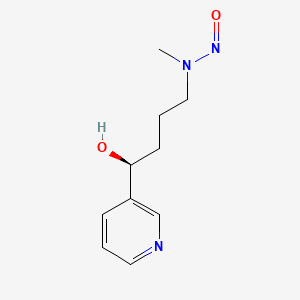
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-(ethoxymethyl)-3,3-dimethylpyrrolidine.
Introduction of the Acetimidamide Moiety: The acetimidamide group can be introduced through a reaction with an appropriate reagent, such as hydroxylamine, under controlled conditions.
Final Assembly: The final step involves the coupling of the pyrrolidine ring with the acetimidamide moiety to form the desired compound.
Industrial Production Methods
Industrial production of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetimidamide moiety, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the acetimidamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the acetimidamide moiety can produce ethoxymethyl-dimethylpyrrolidine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxypropionamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxybutyramide
Uniqueness
What sets (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-16-7-9-5-14(6-10(12)13-15)8-11(9,2)3/h9,15H,4-8H2,1-3H3,(H2,12,13) |
InChI Key |
AGKNJRONNDJCQX-UHFFFAOYSA-N |
Isomeric SMILES |
CCOCC1CN(CC1(C)C)C/C(=N/O)/N |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)

![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)



